Product packaging for KRpep-2d(Cat. No.:)

KRpep-2d

Cat. No.: B10787247
M. Wt: 2745.0 g/mol
InChI Key: DPMRGBKIKFTZSS-UONWHIDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Ras Proteins in Cellular Regulation

Ras proteins are a family of small guanine (B1146940) nucleotide-binding proteins that play a pivotal role in transmitting signals within cells, a process known as cellular signal transduction. wikipedia.orgfrontiersin.org They function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. wikipedia.orgnih.govabcam.com This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the binding of GTP and activation, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Ras, leading to inactivation. wikipedia.orgfrontiersin.org Ras-regulated signaling pathways control fundamental cellular processes such as cell growth, proliferation, differentiation, survival, adhesion, and migration. wikipedia.orgabcam.com

Aberrant Ras Signaling in Oncogenesis

Dysregulated Ras signaling is a common event in tumorigenesis and can occur due to various factors, including mutations in the RAS genes themselves or in upstream regulators like receptor tyrosine kinases (RTKs) or downstream effectors. touchoncology.comfrontiersin.org When RAS genes are mutated, they can lead to the production of constitutively active Ras proteins that are locked in the GTP-bound state, ignoring regulatory signals and driving uncontrolled cell growth and division. wikipedia.orgcancer.gov This aberrant signaling contributes significantly to cancer development and progression. touchoncology.comresearchgate.net

Mutations in the RAS gene family, which includes KRAS, NRAS, and HRAS, are among the most frequent oncogenic alterations in human cancers. nih.govnih.gov Approximately 15-20% of all human cancers harbor a mutation in one of these three genes. nih.gov KRAS is the most frequently mutated isoform, accounting for about 85% of all RAS mutations in cancers. targetedonc.comaccscience.com KRAS mutations are particularly prevalent in certain cancer types, driving a significant percentage of pancreatic ductal adenocarcinomas (PDACs), colorectal cancers (CRCs), and lung adenocarcinomas (LUADs). targetedonc.commdpi.comnih.gov

A significant proportion of KRAS mutations occur at codon 12, leading to amino acid substitutions at this position. targetedonc.comnih.govtandfonline.com The glycine (B1666218) at position 12 is critical for the intrinsic GTPase activity of Ras and its interaction with GAPs. nih.govtandfonline.com Mutations at Gly12, such as G12D, G12V, and G12C, sterically hinder the interaction with GAPs, severely impairing GTP hydrolysis and locking K-Ras in its active, GTP-bound state. tandfonline.compnas.orgnih.govpnas.org This constitutive activation of K-Ras leads to persistent downstream signaling through pathways like MAPK/ERK and PI3K/AKT, driving uncontrolled cell proliferation and survival. frontiersin.orgtandfonline.commdpi.com The specific amino acid substitution at Gly12 can influence the biochemical behavior and downstream signaling capabilities of the mutant protein. nih.govtandfonline.com

Historical Context of K-Ras Druggability

Despite being identified as a key oncogene decades ago, K-Ras has historically been considered "undruggable." cancer.govtargetedonc.commdpi.comletswinpc.org This challenge stemmed primarily from the protein's relatively smooth surface, which lacks deep pockets suitable for small molecule binding, and its picomolar affinity for its endogenous ligand, GTP, making it difficult to displace. letswinpc.org Early therapeutic strategies often focused on targeting downstream effectors or upstream regulators, but directly inhibiting the mutated Ras protein remained elusive for a long time. cancer.govtargetedonc.commdpi.com

Overview of Peptide-Based Approaches for Intracellular Targets

Peptide-based therapeutic approaches have emerged as a promising strategy for cancer treatment, offering advantages such as high specificity, reduced toxicity to normal tissues, and versatility in targeting various molecular pathways. nih.govtandfonline.com Peptides can be designed to target both cell surface receptors and intracellular proteins. nih.govrsc.orgnih.gov For intracellular targets, strategies include using cell-penetrating peptides (CPPs) to facilitate entry into cells or developing peptides that can directly interact with intracellular proteins to modulate their activity or disrupt protein-protein interactions. rsc.orgnih.govmdpi.com Phage display technology and other combinatorial library screening methods have been instrumental in identifying peptides that bind to specific tumor-associated targets. nih.govnovoprolabs.com

Rationale for K-Ras(G12D) Targeting

Given the high prevalence of KRAS mutations, particularly the G12D variant, in several aggressive and difficult-to-treat cancers like pancreatic and colorectal cancer, directly targeting K-Ras(G12D) is a highly attractive therapeutic strategy. targetedonc.comiscabiochemicals.comresearchgate.net The G12D mutation is one of the most common KRAS alterations and is associated with poor prognosis and resistance to existing therapies. mdpi.commdpi.comiscabiochemicals.com The historical challenges in drugging K-Ras highlighted the need for novel approaches. Peptide-based strategies, with their potential for high specificity and ability to target intracellular proteins, offer a viable avenue for developing inhibitors against specific K-Ras mutants like G12D. The discovery and development of compounds like this compound are driven by the significant unmet medical need for effective therapies targeting this prevalent oncogenic mutation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C106H179AcN44O24S2- B10787247 KRpep-2d

Properties

Molecular Formula

C106H179AcN44O24S2-

Molecular Weight

2745.0 g/mol

IUPAC Name

actinium;[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R,8R,11S,14S,20S,23S,26S,29S,32S,35S,38S)-8-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-29-[(2R)-butan-2-yl]-20-(carboxymethyl)-26-(hydroxymethyl)-23,32-bis[(4-hydroxyphenyl)methyl]-35-(2-methylpropyl)-2,10,13,19,22,25,28,31,34,37-decaoxo-11-propan-2-yl-5,6-dithia-1,9,12,18,21,24,27,30,33,36-decazatricyclo[36.3.0.014,18]hentetracontan-3-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]azanide

InChI

InChI=1S/C106H179N44O24S2.Ac/c1-7-55(6)79-96(172)144-72(50-151)91(167)141-69(47-56-28-32-58(152)33-29-56)89(165)143-71(49-77(154)155)97(173)149-44-17-27-76(149)94(170)147-78(54(4)5)95(171)145-73(92(168)139-66(24-14-42-131-105(121)122)86(162)137-65(23-13-41-130-104(119)120)84(160)135-63(21-11-39-128-102(115)116)82(158)133-61(80(108)156)19-9-37-126-100(111)112)51-175-176-52-74(98(174)150-45-16-26-75(150)93(169)142-68(46-53(2)3)88(164)140-70(90(166)148-79)48-57-30-34-59(153)35-31-57)146-87(163)67(25-15-43-132-106(123)124)138-85(161)64(22-12-40-129-103(117)118)136-83(159)62(20-10-38-127-101(113)114)134-81(157)60(107)18-8-36-125-99(109)110;/h28-35,53-55,60-76,78-79,107,151-153H,7-27,36-52H2,1-6H3,(H2,108,156)(H,133,158)(H,134,157)(H,135,160)(H,136,159)(H,137,162)(H,138,161)(H,139,168)(H,140,164)(H,141,167)(H,142,169)(H,143,165)(H,144,172)(H,145,171)(H,146,163)(H,147,170)(H,148,166)(H,154,155)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132);/q-1;/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,78+,79+;/m1./s1

InChI Key

DPMRGBKIKFTZSS-UONWHIDMSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)[NH-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac]

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)[NH-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac]

Origin of Product

United States

Discovery and Initial Characterization of Krpep 2d

Phage Display Technology in Peptide Inhibitor Discovery

Phage display is a powerful laboratory technique used for the high-throughput screening of large libraries of proteins or peptides to identify those that bind to a specific target molecule. acs.orgmdpi.comwikipedia.org The technique involves genetically fusing a library of peptide sequences to a gene encoding a phage coat protein, resulting in the display of these peptides on the surface of bacteriophage particles. acs.orgwikipedia.org This creates a physical link between the displayed peptide (phenotype) and the DNA sequence encoding it within the phage (genotype). mdpi.comwikipedia.org

Random Peptide Library Screening Methodology

The process of identifying binding peptides from a phage display library involves a method called biopanning. mdpi.comwikipedia.org A library of phages displaying random peptides is incubated with an immobilized target protein, in this case, purified recombinant K-Ras(G12D). researchgate.netnih.govmdpi.com Phages that bind to the target are retained, while unbound phages are washed away. mdpi.comwikipedia.org The bound phages are then eluted and amplified by infecting bacteria. mdpi.comwikipedia.org Multiple rounds of selection and amplification are performed to enrich for phages displaying peptides with high affinity for the target. mdpi.comwikipedia.org The DNA from the enriched phages is then sequenced to identify the amino acid sequences of the binding peptides. mdpi.com

Subtraction Phage Display for Selectivity Enhancement

To enhance the selectivity of the identified peptides for the K-Ras(G12D) mutant over wild-type K-Ras, a subtraction step was incorporated into the phage display screening process. researchgate.netnih.govmdpi.com This involved incubating the phage library with wild-type K-Ras before the selection step with K-Ras(G12D). researchgate.netnih.govmdpi.com Phages that bound to wild-type K-Ras were removed, thus enriching the library for peptides that preferentially bind to the K-Ras(G12D) mutant. researchgate.netnih.govmdpi.com

Identification of Initial K-Ras Inhibitory Peptides

Through the screening of random peptide libraries displayed on T7 phage against purified recombinant K-Ras(G12D) with thorough subtraction against wild-type K-Ras, an initial consensus peptide sequence, termed KRpep-2 (Ac-RRCPLYISYDPVCRR-NH2), was identified. researchgate.netnih.govmdpi.com This peptide demonstrated selective binding and inhibition of K-Ras(G12D) activity. researchgate.netnih.gov

Sequence Optimization Strategies for KRpep-2d

Following the identification of KRpep-2, sequence optimization was undertaken to improve its binding affinity and inhibitory activity. researchgate.netnih.gov

Development from KRpep-2 to this compound

This compound (Ac-RRRRCPLYISYDPVCRRRR-NH2) was successfully generated through subsequent sequence optimization of KRpep-2. novoprolabs.comresearchgate.netnih.gov A key modification involved the addition of four arginine residues to both the N- and C-termini of KRpep-2. nih.govnih.gov This modification, along with the disulfide bond between the two cysteine residues (Cys5 and Cys15), resulted in a cyclic peptide structure. nih.govnovoprolabs.com The cyclic structure is crucial for its binding and inhibitory activities. medchemexpress.com The amino acids at positions 6 to 14 are considered to mainly interact with K-Ras(G12D) as a pharmacophore, while the terminal arginine residues (positions 1-4 and 16-19) function as cell-penetrating elements and contribute to the conformational regulation of the peptide. google.com Deletion of these arginine residues significantly reduces the peptide's binding and inhibitory activity. google.com

Selective Binding Affinity to K-Ras(G12D)

This compound exhibits potent and selective binding affinity for the K-Ras(G12D) mutant. novoprolabs.comselleckchem.com Surface Plasmon Resonance (SPR) analysis revealed that this compound binds to K-Ras(G12D) with high affinity, demonstrating a KD of 8.9 nM. nih.govselleckchem.com This binding showed approximately 6-fold selectivity over wild-type K-Ras. nih.govselleckchem.com this compound also binds to the GTP-bound state of K-Ras(G12D) with comparable affinity (KD = 11 nM). nih.gov The peptide's binding site is located near Switch II of the K-Ras protein, and its interaction allosterically blocks the binding of the guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1. nih.govrsc.orgresearchgate.netnih.gov

Detailed research findings have characterized the interaction between this compound and K-Ras(G12D). Alanine-scanning mutagenesis identified Leu7, Ile9, and Asp12 as critical residues for the binding of this compound to K-Ras(G12D). nih.govmedchemexpress.comrsc.orgnih.gov Replacing these residues with alanine (B10760859) significantly attenuated the peptide's binding affinity. nih.gov The crystal structure of the human K-Ras(G12D) mutant in complex with GDP and this compound, determined at 1.25 Å resolution, provided detailed insights into the binding interface. nih.govresearchgate.netnih.gov This structure revealed a unique binding pocket for this compound adjacent to Switch II. nih.govresearchgate.net

This compound demonstrated potent inhibition of K-Ras(G12D) enzyme activity in cell-free assays, with an IC50 value of 1.6 nM. novoprolabs.comselleckchem.comresearchgate.netnih.goviscabiochemicals.com This represented a significant improvement in inhibitory activity compared to the initial peptide, KRpep-2, which had an IC50 of 8.9 nM. researchgate.netnih.gov this compound also showed selectivity against the K-Ras(G12C) mutant. nih.govnovoprolabs.comselleckchem.com

The binding affinities and inhibitory activities of KRpep-2 and this compound are summarized in the table below:

PeptideTargetAssayKD (nM)IC50 (nM)Selectivity (vs WT)
KRpep-2K-Ras(G12D)SPR51->10-fold
KRpep-2K-Ras(G12D)GDP/GTP exchange enzyme assay-8.9>10-fold
This compoundK-Ras(G12D)SPR (GDP-bound)8.9-~6-fold
This compoundK-Ras(G12D)SPR (GTP-bound)11--
This compoundK-Ras(G12D)Cell-free enzyme assay-1.6-
This compoundK-Ras(G12D)Cell-based assay (A427 cell proliferation)-High micromolar (30 µM showed significant suppression) selleckchem.comresearchgate.netSelective vs K-Ras(G12C) nih.govnovoprolabs.comselleckchem.com

Comparison with Wild-Type K-Ras Binding

This compound demonstrates selectivity for the K-Ras(G12D) mutant over wild-type (WT) K-Ras nih.govselleckchem.comrndsystems.com. Surface Plasmon Resonance (SPR) measurements have been employed to quantify the binding affinities of this compound to different K-Ras forms nih.govreactionbiology.com.

Protein TargetBinding Affinity (KD)Selectivity vs. WT K-Ras
K-Ras(G12D)8.9 nM nih.govselleckchem.com-
Wild-Type K-RasApproximately 6-fold weaker than K-Ras(G12D) nih.govselleckchem.com1x

Data indicates that this compound binds to K-Ras(G12D) with a KD of 8.9 nM nih.govselleckchem.com. This binding is approximately 6-fold more selective compared to its binding to wild-type K-Ras nih.govselleckchem.com. Another study reported a KD of 42 nM for wild-type K-Ras binding rndsystems.com.

Comparison with K-Ras(G12C) Mutant Binding

This compound also exhibits selectivity against the K-Ras(G12C) mutant nih.govtargetmol.comselleckchem.com. While the primary potency and selectivity are directed towards K-Ras(G12D), binding to K-Ras(G12C) is relatively weak in comparison nih.gov. SPR analysis showed a KD of 3.64 nM for K-Ras(G12C) in one study reactionbiology.com, while other sources emphasize the selectivity against this mutant without providing a specific KD value for direct comparison to the G12D mutant binding affinity nih.govtargetmol.comselleckchem.com.

Enzyme Inhibition Kinetics in Cell-Free Systems

In cell-free enzyme assays, this compound has been shown to be a potent inhibitor of K-Ras(G12D) activity nih.govselleckchem.comnovoprolabs.com. The inhibitory activity is primarily measured by its ability to block nucleotide exchange, specifically the SOS-mediated exchange of GDP for GTP rsc.orgacs.org.

Assay TypeTargetIC50
Cell-free enzyme assayK-Ras(G12D)1.6 nM nih.govresearchgate.netselleckchem.comrndsystems.comnovoprolabs.com

This compound inhibits the enzyme activity of K-Ras(G12D) with an IC50 value of 1.6 nM in cell-free systems nih.govresearchgate.netselleckchem.comrndsystems.comnovoprolabs.com. This potent inhibition is attributed to its allosteric binding near the Switch II region, which disrupts the interaction between K-Ras(G12D) and GEFs, thereby preventing the activation of K-Ras by inhibiting nucleotide exchange nih.govrsc.org.

Structural Basis of Krpep 2d Interaction with K Ras G12d

X-ray Crystallography of K-Ras(G12D)-KRpep-2d Complex

X-ray crystallography has been instrumental in elucidating the precise binding mode and structural consequences of KRpep-2d interaction with K-Ras(G12D). Studies have determined the crystal structure of the human K-Ras(G12D) mutant in complex with GDP and this compound. wikipedia.orgciteab.comwikipedia.orgresearchgate.net

Identification of the Binding Site on K-Ras

The crystal structure revealed that this compound binds to a specific site on the K-Ras(G12D) protein. wikipedia.orgciteab.com This binding site is distinct from the traditional orthosteric site where nucleotides like GDP or GTP bind.

The binding site of this compound is located near the Switch II region of K-Ras. wikipedia.orgciteab.comnih.govfishersci.ca The Switch II region is a highly dynamic part of the Ras protein that undergoes significant conformational changes upon nucleotide binding and effector interaction. The proximity of the this compound binding site to Switch II suggests a mechanism of action that involves modulating the conformation or accessibility of this critical region.

This compound binding induces the formation of a distinct hydrophobic pocket on the surface of K-Ras(G12D). wikipedia.org This pocket is composed of elements from the central β-sheet and the α2 and α3 helices of K-Ras. wikipedia.org A key residue of this compound, Leu7, is observed to occupy this hydrophobic pocket, contributing significantly to the binding interaction. wikipedia.org This unique pocket is not readily apparent in published structures of non-liganded K-Ras in the GTP-bound state. fishersci.ca

Conformational Changes Induced in K-Ras upon this compound Binding

The binding of this compound to K-Ras(G12D) is associated with specific conformational changes in the K-Ras protein structure. wikipedia.orgfishersci.ca These changes are crucial for the peptide's inhibitory function.

Rearrangements of the α2 Helix

Upon this compound binding, significant structural rearrangements are observed in the α2 helix of K-Ras. wikipedia.orgfishersci.ca The binding of the peptide, particularly the occupation of the distinct hydrophobic pocket by residues like Leu7, appears to induce a substantial shift in the position of the α2 helix and the adjacent Switch II loop. fishersci.ca This induced conformation differs from the conformations observed in both the GDP-bound and GTP-bound states of K-Ras(G12D) in the absence of this compound. fishersci.ca These rearrangements in the α2 helix contribute to stabilizing the Switch II conformation in a manner that allosterically interferes with interactions with downstream effectors or regulatory proteins like guanine (B1146940) nucleotide exchange factors (GEFs). wikipedia.orgnih.govfishersci.ca

Data on the binding affinity of this compound for K-Ras(G12D) further support the strength of this interaction. This compound binds to K-Ras(G12D) with nanomolar affinity in both the GDP and GTP analogue loaded states. fishersci.ca

InteractionKD (nM)Selectivity over WT K-RasReference
This compound + K-Ras(G12D) (GDP)8.9~6-fold wikipedia.orgguidetopharmacology.org
This compound + K-Ras(G12D) (GTP)11Comparable to GDP state wikipedia.org

Table 1: Binding Affinity of this compound for K-Ras(G12D)

The structural insights gained from X-ray crystallography highlight how this compound targets a specific site near Switch II on K-Ras(G12D), induces conformational changes including rearrangements of the α2 helix, and forms a unique hydrophobic pocket, collectively contributing to its selective inhibitory activity. wikipedia.orgciteab.comfishersci.ca

This compound is a cyclic peptide that has been identified as a selective inhibitor of the K-Ras(G12D) mutant protein. K-Ras is a small GTPase that plays a crucial role in cell signaling pathways regulating growth, proliferation, and differentiation. Mutations in the KRAS gene, particularly at codons 12, 13, and 61, are frequently observed in various cancers, leading to constitutively active K-Ras and uncontrolled cell growth. The G12D mutation is one of the most common KRAS mutations, particularly prevalent in pancreatic, colorectal, and lung cancers. wikipedia.orgcaymanchem.comnih.gov this compound was discovered through phage display technology and has demonstrated nanomolar affinity for K-Ras(G12D) in both its GDP- and GTP-bound states. rsc.orgacs.orgselleckchem.com Its cyclic structure, formed by an intramolecular disulfide bond between Cys5 and Cys15, is important for its inhibitory activity. acs.orgmedchemexpress.com

The crystal structure of the human K-Ras(G12D) mutant in complex with GDP and this compound has been determined at a high resolution of 1.25 Å. acs.orgnih.govnih.gov This structure provides detailed insights into the molecular interactions governing the binding of this compound to K-Ras(G12D). The peptide binds near the Switch II region and the α3 helix of K-Ras(G12D), occupying an extended and shallow cleft. nih.gov This binding site is often referred to as the Switch II pocket. biorxiv.org

Implications for Switch I and Switch II Conformations

The binding of this compound to K-Ras(G12D) has implications for the conformation of the Switch I and Switch II regions, which are critical for K-Ras function and its interaction with downstream effectors and upstream regulators like guanine nucleotide exchange factors (GEFs). wikipedia.orgcaymanchem.comnih.gov The crystal structure revealed that this compound binds near Switch II and allosterically blocks protein-protein interactions with GEFs, such as SOS1. rsc.orgnih.govnih.gov While the Switch II conformation in the K-Ras(G12D)-GDP-KRpep-2d complex resembles the GDP-bound state, the binding of this compound induces structural rearrangements of the α2 helix within Switch II to accommodate the peptide in a distinct hydrophobic pocket. nih.gov This pocket is occupied by key hydrophobic residues of this compound. nih.gov Compared to some other inhibitors, this compound's binding site near Switch II and the α3 helix represents a unique pocket. nih.govbiorxiv.org Although the Switch II conformation differs significantly between the GDP- and GTP-bound states, this compound maintains comparable binding affinity for both states. nih.gov

Key Amino Acid Residues Governing K-Ras(G12D) Recognition

Structure-activity relationship studies, particularly alanine (B10760859) scanning mutagenesis, have been instrumental in identifying the key amino acid residues within this compound that are critical for its binding affinity and selective inhibition of K-Ras(G12D). rsc.orgnih.govresearchgate.netnih.gov

Alanine Scanning Mutagenesis of this compound

Alanine scanning mutagenesis of the cyclic moiety of this compound was performed to evaluate the contribution of individual residues to its inhibitory activity and binding to K-Ras(G12D). nih.govnih.gov This technique involves systematically replacing each amino acid residue within the peptide sequence with alanine and then assessing the effect on binding affinity and functional inhibition. mdpi.com

Identification of Critical Binding Residues (e.g., Leu7, Ile9, Asp12)

The alanine scanning studies consistently identified Leu7, Ile9, and Asp12 as being particularly critical for the inhibition of K-Ras(G12D) and for the peptide's binding affinity. rsc.orgmedchemexpress.comnih.govresearchgate.netnih.govnih.gov Replacing these residues with alanine significantly attenuated the peptide's binding to K-Ras(G12D). nih.gov These findings from mutagenesis are highly consistent with the structural information regarding the binding interaction. nih.gov

Specific Intermolecular Interactions (e.g., Salt Bridges, Hydrophobic Interactions)

The crystal structure of the K-Ras(G12D)-GDP-KRpep-2d complex revealed that the interaction interface involves both hydrophilic and hydrophobic interactions. acs.orgnih.gov The side chains of critical binding residues, such as Leu7 and Ile9, are buried within a hydrophobic pocket on the surface of K-Ras(G12D). rsc.org Specific hydrogen bonds have also been identified. For instance, the main-chain nitrogen and oxygen atoms of Leu7 form hydrogen bonds with the side-chain oxygen and nitrogen atoms of Gln99 in the α3 helix of K-Ras, respectively. acs.orgnih.gov The main-chain atoms of Tyr8 form hydrogen bonds with Gln61 and Arg68 in the α2 helix. acs.orgnih.gov Ser10 interacts via hydrogen bonding with Asp69 in the α2 helix. nih.gov Furthermore, the side chain of Asp12 of this compound is involved in a salt bridge interaction with the side chain of Arg102 from K-Ras. rsc.org The loop conformation of this compound, stabilized by the intramolecular disulfide bond and potentially an intramolecular hydrogen bond between terminal residues, is crucial for adopting a favorable conformation for direct interactions with K-Ras. acs.orgnih.gov

Mechanism of Action of Krpep 2d

Allosteric Inhibition of K-Ras

Structural studies, including X-ray crystallography, have revealed that KRpep-2d binds to a site on K-Ras(G12D) near the Switch II region. nih.govacs.org This binding site is distinct from the orthosteric site where GTP and GDP bind. nih.gov The interaction of this compound with this region induces structural rearrangements, particularly affecting the α2 helix, to accommodate the peptide in a specific hydrophobic pocket. nih.gov This binding event allosterically modulates the conformation of K-Ras(G12D), thereby interfering with its interactions with other proteins. nih.govacs.org

This compound binds to K-Ras(G12D) with nanomolar affinity. rsc.org Studies using Surface Plasmon Resonance (SPR) analysis showed that this compound binds to K-Ras(G12D) loaded with either GDP or GTP analogs with comparable affinity. nih.govrsc.org For instance, the dissociation constant (Kd) for this compound binding to K-Ras(G12D) was reported as 8.9 nM, demonstrating approximately 6-fold selectivity over wild-type K-Ras. selleckchem.com Another study reported a Kd of 51 nM for KRpep-2 binding to K-Ras(G12D) and 11 nM for this compound binding to the GTP-bound state of K-Ras(G12D). nih.govnih.gov This allosteric binding mechanism near Switch II is crucial for its inhibitory activity. nih.govacs.org

Table 1: Binding Affinity of this compound to K-Ras(G12D)

K-Ras State (G12D)Binding Affinity (Kd)Selectivity vs WT K-RasReference
GDP-bound8.9 nM~6-fold selleckchem.com
GTP-bound analog11 nMNot specified nih.gov

Modulation of Guanine (B1146940) Nucleotide Exchange Factor (GEF) Interactions

A key aspect of this compound's mechanism involves interfering with the interaction between K-Ras(G12D) and Guanine Nucleotide Exchange Factors (GEFs), particularly SOS1. GEFs are proteins that promote the exchange of GDP for GTP on Ras proteins, thereby activating them. wikipedia.orgfishersci.ca Oncogenic mutations like G12D render K-Ras less dependent on GEFs for activation due to impaired GTP hydrolysis, but inhibiting GEF interaction remains a viable therapeutic strategy. nih.govconsensus.app

Inhibition of SOS1-Mediated Nucleotide Exchange

This compound has been shown to potently inhibit SOS1-mediated GDP-GTP nucleotide exchange on K-Ras(G12D). acs.orgacs.org The binding site of this compound near Switch II is distinct from the primary binding region of the SOS1 αH helix, which is involved in mediating GDP release. nih.gov However, this compound binding stabilizes the Switch II conformation and creates steric hindrance with the SOS1 αH helix. nih.gov This suggests that this compound acts as a nonorthosteric inhibitor that allosterically interferes with the nucleotide exchange process facilitated by SOS1. nih.gov Studies have reported that this compound is a highly potent inhibitor of nucleotide exchange, with an IC50 value below the lower assay limit in certain formats. acs.org this compound inhibited the enzyme activity of K-Ras(G12D) with an IC50 of 1.6 nM in a GDP/GTP exchange enzyme assay. nih.goviscabiochemicals.com

Table 2: Inhibition of K-Ras(G12D) Enzyme Activity by this compound

Assay TypeIC50 ValueReference
K-Ras(G12D) enzyme activity1.6 nM nih.goviscabiochemicals.com
SOS1-mediated nucleotide exchange< lower assay limit acs.org

Disruption of K-Ras Effector Protein-Protein Interactions

In its active, GTP-bound state, K-Ras interacts with various downstream effector proteins, initiating signaling cascades that promote cell proliferation and survival. This compound's binding near the Switch II region can also interfere with these crucial protein-protein interactions. nih.govresearchgate.net

Blockade of Raf-Ras Binding Domain (RBD) Interactions

A primary downstream effector of K-Ras is the Raf kinase, which binds to K-Ras via its Ras-Binding Domain (RBD). plos.org The Switch I and Switch II regions of K-Ras are critical for this interaction. portlandpress.com this compound's binding site near Switch II suggests a mechanism by which it can sterically hinder or allosterically disrupt the binding of Raf-RBD to K-Ras(G12D). nih.govresearchgate.net Studies have shown that this compound peptide analogs can block the co-immunoprecipitation of Raf (including b-RAF and c-RAF) with K-Ras(G12D), indicating disruption of the K-Ras-Raf protein-protein interaction. rsc.org

Inhibition of Downstream Signaling Pathways (e.g., ERK Phosphorylation)

The activation of Raf by K-Ras leads to the activation of the MAPK pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival. plos.orgportlandpress.com A critical downstream component of this pathway is Extracellular signal-Regulated Kinase (ERK), which is activated by phosphorylation. plos.org By disrupting the interaction between K-Ras(G12D) and Raf, this compound effectively inhibits the downstream signaling through the MAPK pathway. researchgate.net Research has demonstrated that this compound significantly suppresses ERK phosphorylation downstream of K-Ras(G12D) in cancer cells. nih.govselleckchem.comprobechem.com This inhibition of ERK phosphorylation is a direct consequence of this compound interfering with the upstream K-Ras signaling. nih.govselleckchem.comprobechem.com

Table 3: Effect of this compound on Downstream Signaling

Downstream TargetEffect of this compoundObservationReference
ERKInhibitionSignificant suppression of phosphorylation. nih.govselleckchem.comprobechem.com
MAPK Pathway Modulation

The mitogen-activated protein kinase (MAPK) pathway is a crucial intracellular signaling cascade that regulates various cellular processes, including proliferation, differentiation, and survival nih.govtocris.com. The RAS protein is a key component of the MAPK pathway, acting as a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state nih.gov. Activating mutations in RAS genes, particularly KRAS, are frequently observed in numerous cancers, leading to constitutive activation of downstream signaling pathways like MAPK and driving tumor growth nih.govportlandpress.com. KRAS is the most predominantly mutated RAS isoform in malignancies, accounting for approximately 75% of RAS-driven cancers nih.gov.

This compound is a macrocyclic peptide that has been identified as a potent and selective inhibitor of the KRASG12D mutant, a common oncogenic variant of KRAS selleckchem.comnih.gov. Research indicates that this compound modulates the MAPK pathway primarily by interfering with KRAS signaling acs.orgmedchemexpress.com. Studies have shown that this compound can inhibit KRAS signaling through at least two distinct mechanisms: by directly blocking the interaction between KRAS and its effectors, such as RAF, and by indirectly preventing these interactions by inhibiting the conversion of the GDP-bound (off) state to the GTP-bound (on) state acs.orgresearchgate.net. This dual inhibitory mechanism is particularly relevant because cancer cells can develop resistance to inhibitors that only trap KRAS in the GDP state by reactivating the MAPK pathway acs.orgresearchgate.netrsc.org.

One of the key mechanisms by which this compound exerts its effect is by inhibiting the SOS1-mediated GDP-GTP exchange on KRASG12D acs.org. SOS1 is a guanine nucleotide exchange factor (GEF) that promotes the activation of RAS by catalyzing the exchange of GDP for GTP nih.gov. By inhibiting SOS1, this compound effectively reduces the amount of active, GTP-bound KRASG12D, thereby attenuating downstream signaling through the MAPK pathway.

Further research findings highlight the impact of this compound on downstream components of the MAPK pathway. This compound has been reported to significantly suppress the phosphorylation levels of ERK1/2, which are kinases downstream of KRAS in the MAPK cascade selleckchem.comnih.govacs.org. Reduced ERK1/2 phosphorylation indicates a decrease in MAPK pathway activity. This inhibition of downstream signaling correlates with the observed suppression of proliferation in cancer cell lines harboring the KRASG12D mutation, such as A427 cells selleckchem.comnih.govacs.orgmedchemexpress.com.

Structural analysis has provided insights into the binding of this compound to KRAS. X-ray crystallography studies have revealed that this compound binds to a site near Switch II on KRAS, allosterically blocking the interaction with the GEF, SOS1 rsc.org. Key amino acid residues, including Leu7, Ile9, and Asp12 within the macrocycle of this compound, have been identified as critical for its binding and inhibitory activity against KRASG12D acs.orgmedchemexpress.com.

While this compound demonstrates potent biochemical activity against KRASG12D, with a reported IC50 value of 1.6 nM in a cell-free assay, its cellular activity has been reported in the high micromolar range selleckchem.comnih.govacs.org. This difference suggests that factors such as cellular uptake and stability can influence its effectiveness in a cellular context acs.orgrsc.org. Despite these considerations, the ability of this compound to inhibit both the activation and effector interaction of KRASG12D underscores its potential as a valuable template for the development of novel KRAS inhibitors targeting the MAPK pathway researchgate.netresearchgate.net.

The following table summarizes some key research findings related to this compound's activity on KRAS and the MAPK pathway:

Assay TypeTargetResult/FindingValueCitation
Cell-free enzyme assayKRAS(G12D)Inhibition of GDP/GTP exchangeIC50 = 1.6 nM selleckchem.comnih.gov selleckchem.comnih.gov
SPR analysisKRAS(G12D)Binding affinityKD = 8.9 nM selleckchem.com or 51 nM nih.gov selleckchem.comnih.gov
Cellular assay (A427 cells)ERK1/2 phosphorylationSuppression of phosphorylation levelsSignificant suppression at 30 μM selleckchem.comnih.gov selleckchem.comnih.gov
Cellular assay (A427 cells)Cell proliferationInhibition of proliferation68.3% inhibition at 10 μM, 48.3% at 30 μM medchemexpress.com medchemexpress.com
Binding site analysis (Crystal Structure)KRASAllosteric binding near Switch II, blocking SOS1- rsc.org

Interactive Data Table: (This would be an interactive element in a live article, allowing sorting and filtering)

Assay TypeTargetFindingValue
Cell-free enzyme assayKRAS(G12D)Inhibition of GDP/GTP exchangeIC50 = 1.6 nM
SPR analysisKRAS(G12D)Binding affinityKD = 8.9 nM
SPR analysisKRAS(G12D)Binding affinityKD = 51 nM
Cellular assay (A427 cells)ERK1/2 phosphorylationSuppression of phosphorylation levelsSignificant suppression at 30 μM
Cellular assay (A427 cells)Cell proliferationInhibition of proliferation68.3% inhibition at 10 μM
Cellular assay (A427 cells)Cell proliferationInhibition of proliferation48.3% inhibition at 30 μM
Binding site analysis (Crystal Structure)KRASAllosteric binding near Switch II, blocking SOS1-

Peptide Engineering and Derivatization Strategies for Enhanced Activity

Addressing Limitations of Parent KRpep-2d

Initial investigations revealed that despite its high binding affinity, this compound exhibited poor cellular activity. nih.govrsc.org This was attributed to several key structural and mechanistic liabilities, including vulnerability to the intracellular environment, proteolytic instability, and a problematic cell entry mechanism.

The macrocyclic structure of this compound is conferred by an intramolecular disulfide bond between Cysteine-5 (Cys5) and Cysteine-15 (Cys15). nih.gov This cyclic conformation is essential for its high-affinity binding to KRAS. nih.gov However, the intracellular environment is highly reducing, which poses a significant threat to the stability of this disulfide bridge. rsc.org It is anticipated that upon entering a cell, the disulfide bond would be rapidly reduced, leading to the linearization of the peptide. rsc.org The resulting linear form of this compound is incapable of binding to KRAS, thus abrogating its inhibitory function. nih.gov This redox sensitivity is considered a primary barrier to the cellular activity of the parent peptide. nih.govrsc.org Experiments have confirmed this vulnerability, showing that in the presence of reducing agents like dithiothreitol, the inhibitory activity of this compound is significantly diminished. nih.gov

Like many peptides, this compound is susceptible to degradation by proteases. nih.govnih.gov Its peptide backbone is a target for enzymatic cleavage, which limits its biological half-life and sustained activity within the cellular milieu. rsc.org Metabolite identification studies performed in cell homogenates revealed specific proteolytic "soft spots" within the this compound scaffold, notably between Tyrosine-8 (Tyr8) and Isoleucine-9 (Ile9) of the macrocycle. rsc.org Initial efforts to stabilize the peptide against this degradation, such as through α-methylation at these vulnerable positions, were unsuccessful as they led to inactive analogs. rsc.orgresearchgate.net This proteolytic lability, combined with its redox instability, necessitated further medicinal chemistry optimization to create a more robust molecule. rsc.org

This compound is an arginine-rich peptide, with clusters of arginine residues at both the N- and C-termini that function as a cell-penetrating peptide (CPP) to facilitate entry into cells. nih.govnih.govresearchgate.net While this feature is crucial for its ability to reach its intracellular target, the reliance on this cationic-mediated cell entry mechanism has significant and problematic research implications. nih.gov Studies uncovered a strong correlation between the net positive charge of the peptide and the induction of mast cell degranulation, a process that releases histamine (B1213489) and other inflammatory mediators. nih.govrsc.orgbiorxiv.org This effect represents a major therapy-limiting safety liability, as systemic mast cell degranulation can have potentially fatal consequences. nih.govnih.gov This finding has made the this compound series in its parent form unsuitable for further therapeutic advancement and has signaled to researchers that cationic-mediated cell entry carries significant risks. nih.govdigitellinc.com

Structure-Activity Relationship (SAR) Studies for Optimization

To address the aforementioned limitations, extensive structure-activity relationship (SAR) studies were undertaken. nih.govnih.gov These investigations focused on systematically modifying the peptide's structure—including the macrocyclic linker, amino acid stereochemistry, and the peptide backbone—to improve redox stability, proteolytic resistance, and binding affinity while mitigating the liabilities of the arginine-dependent cell entry. nih.govdigitellinc.com

A primary goal of the SAR studies was to replace the labile disulfide bridge with a non-reducible linkage that would remain intact within the reducing environment of the cytosol. rsc.org Many initial attempts to substitute the disulfide bond resulted in peptides with a complete loss of KRAS binding affinity, demonstrating the critical role of the linker in maintaining the required bioactive conformation. rsc.org

A successful strategy emerged from the exploration of alternative cyclization chemistries combined with variations in stereochemistry. rsc.org Researchers discovered that replacing the native disulfide bridge with a thioacetal linkage produced a redox-stable analog that retained high binding affinity for KRAS. nih.govrsc.org Specifically, the modification involved inverting the stereochemistry of the cysteine at position 5 to a D-Cysteine (d-Cys) and linking it to the L-Cysteine at position 15 via a single methylene (B1212753) group, forming a d-Cys⁵–CH₂–l-Cys¹⁵ thioacetal bridge. nih.govresearchgate.net This thioacetal linkage is resistant to reduction. rsc.org The resulting analogs demonstrated potent K-Ras(G12D) selective inhibition in both the presence and absence of the reducing agent dithiothreitol, confirming their stability. nih.govmedchemexpress.com This chemical modification was a critical step in transforming this compound from a high-affinity binder into a molecule with demonstrable on-target cellular activity. nih.govrsc.org

Table 1: Comparison of Disulfide vs. Thioacetal Linker in this compound Analogs

FeatureParent this compoundThioacetal Analog (e.g., MP-6483)Research Implication
Cyclization Linker Cys⁵–S–S–Cys¹⁵ (Disulfide)d-Cys⁵–CH₂–l-Cys¹⁵ (Thioacetal)Replacement of the reducible disulfide bond with a stable thioacetal bridge. nih.govresearchgate.net
Redox Stability Labile (Reduced intracellularly)StableThe thioacetal linkage is not susceptible to the reducing environment of the cell. nih.govrsc.org
KRAS Binding High Affinity (in oxidized state)High AffinityThe modified linker successfully maintains the peptide's bioactive conformation required for binding. nih.govresearchgate.net
Cellular Activity NegligibleOn-target inhibition of KRAS signalingEnhanced stability directly translates to the ability to inhibit the target within cells. nih.govrsc.org

Macrocyclic Linker Replacement and its Impact on Redox Stability

Amide Bond Cyclization

A key strategy to improve the stability of this compound involved replacing the native disulfide bond with a more robust amide bond. The original this compound contains a disulfide bridge between two cysteine residues, which is crucial for its binding and inhibitory functions. However, this bond is susceptible to reduction in the intracellular environment, potentially leading to a loss of activity. researchgate.net To overcome this limitation, a second-generation derivative, KS-36, was synthesized. In KS-36, the disulfide bond was replaced by an amide linkage formed between the side chains of 2,3-diaminopropionic acid (Dap) at position 5 and aspartic acid at position 15. researchgate.net This modification resulted in a more stable cyclic structure, contributing to enhanced binding affinity. researchgate.net

Stereochemical Inversion and Backbone α-Methylation

While specific examples of stereochemical inversion and backbone α-methylation being applied directly to the this compound scaffold are not extensively documented in the reviewed literature, these are established peptide engineering strategies aimed at improving proteolytic stability and conformational rigidity. Stereochemical inversion involves replacing L-amino acids with their D-enantiomers. This can render the peptide less recognizable to proteases, thereby increasing its half-life. The introduction of D-arginine at the N- and C-termini of a this compound analog was shown to have no significant effect on its K-Ras inhibitory activity, suggesting that such modifications could be explored to enhance protease resistance without compromising efficacy. sci-hub.se

Backbone α-methylation, the addition of a methyl group to the α-carbon of an amino acid, restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into its bioactive conformation, potentially leading to higher binding affinity. A study on a related peptide, KRpep-2, which differs from this compound in its terminal arginine residues, demonstrated that the introduction of α-methyl-L-serine at position 10 resulted in a peptide that maintained subnanomolar potency and exhibited sustained cellular activity. semanticscholar.org This suggests that α-methylation could be a viable strategy for optimizing this compound derivatives.

Terminal Arginine Modifications

The terminal arginine residues of this compound play a crucial role in its cellular uptake and interaction with the target protein.

Role of Cell-Penetrating Peptide (CPP) Region

The N- and C-terminal sequences of this compound, rich in arginine residues (positions 1-4 and 16-19), function as a cell-penetrating peptide (CPP). researchgate.net These positively charged residues are expected to facilitate the translocation of the peptide across the cell membrane, allowing it to reach its intracellular target, K-Ras. sci-hub.se

Impact of CPP Deletion on Binding Affinity and Permeability

Deletion of the terminal arginine residues has been shown to impact the peptide's activity. An analog of this compound with the terminal arginines removed retained moderate K-Ras(G12D) inhibitory activity and selectivity. sci-hub.se This indicates that while the CPP region is important for cellular entry, the core cyclic structure is the primary determinant of binding to K-Ras(G12D). sci-hub.se However, the absence of the CPP region would likely lead to attenuated cell-penetration activity, highlighting the dual importance of both the cyclic core for binding and the terminal arginines for cellular access. sci-hub.se

Development of Second and Third-Generation Derivatives

Building upon the initial structure of this compound, subsequent research has focused on creating derivatives with enhanced properties.

KS-36 Design and Biochemical Evaluation

KS-36 represents a significant second-generation derivative of this compound. researchgate.net Its design was guided by the X-ray crystal structure of the K-Ras(G12D)/KRpep-2d complex. researchgate.net The key modification in KS-36 is the replacement of the disulfide bond with a more stable amide bond, as previously discussed. researchgate.net This change, along with other amino acid substitutions, was aimed at improving the binding affinity and stability of the peptide. researchgate.net

Biochemical evaluation of KS-36 demonstrated a significant improvement in binding activity. In competitive binding experiments, KS-36 exhibited approximately 30-fold stronger binding to K-Ras(G12D) compared to the parent peptide, this compound. researchgate.netresearchgate.net However, in cell-based assays, the growth inhibition of A427 cells (which express K-Ras(G12D)) by KS-36 was found to be weaker than that of this compound at the same concentration. researchgate.net This discrepancy suggests that while binding affinity was enhanced, other factors such as cell permeability or intracellular stability might have been altered. researchgate.net The insights gained from KS-36 paved the way for the development of third-generation derivatives, such as KS-58, which featured further modifications to optimize both binding and cellular activity.

CompoundKey ModificationK-Ras(G12D) Binding Affinity (vs. This compound)A427 Cell Growth Inhibition (at 30 µM)
This compound Disulfide bond cyclization1x56.4%
KS-36 Amide bond cyclization~30x stronger33.1%

Table 1: Comparison of this compound and its second-generation derivative, KS-36. This table summarizes the key modification, relative binding affinity to K-Ras(G12D), and cell growth inhibition in A427 cells for this compound and KS-36. researchgate.netresearchgate.net

KS-58: Bicyclic Peptide Design and Enhanced Cellular Activity

KS-58 is a derivative of this compound developed to enhance therapeutic potential; it is distinguished by a bicyclic structure and the inclusion of unnatural amino acids. researchgate.net This design strategy aimed to improve upon the original this compound scaffold. Research indicates that KS-58 is the first K-Ras(G12D) selective, bicyclic peptide inhibitor. probechem.com

The development of KS-58 was informed by earlier analogs. For instance, a second-generation cyclic peptide, KS-36, was synthesized by replacing the disulfide bond of this compound with an amide bond, which demonstrated significantly stronger binding activity to K-Ras(G12D). Building on these insights, KS-58 was engineered with a reduced molecular weight compared to its predecessors.

Biochemical assays demonstrate that KS-58 possesses a strong binding affinity for the K-Ras(G12D) mutant, with a reported binding Ki of 22 nM. probechem.comdcchemicals.com Its mechanism of action involves entering cells, binding to intracellular K-Ras(G12D) in both its GDP and GTP-bound states, and subsequently inhibiting the interaction between K-Ras(G12D) and its effector proteins. This disruption of protein-protein interactions prevents downstream signaling through pathways such as the ERK pathway, ultimately suppressing cell proliferation. probechem.comdcchemicals.com

The cellular activity of KS-58 has been demonstrated in various cancer cell lines. It selectively suppresses the growth of cells expressing the K-Ras(G12D) mutation. researchgate.net For example, at a concentration of 30 µM, KS-58 was shown to inhibit the growth of A427 (human lung carcinoma) and PANC-1 (human pancreatic carcinoma) cells, both of which harbor the G12D mutation. researchgate.netprobechem.comdcchemicals.com The inhibitory effect was significantly weaker against cell lines with other K-Ras mutations (G12S, G12C, G12V) or wild-type (WT) K-Ras. probechem.comdcchemicals.com Furthermore, treatment with KS-58 has been shown to reduce the phosphorylation of ERK, a key downstream signaling molecule in the Ras pathway, confirming its on-target activity in a cellular context. probechem.comnih.gov

Cellular Activity of KS-58 at 30 µM
Cell LineK-Ras MutationCancer TypeGrowth Inhibition (%)ERK Phosphorylation Reduction (%)
A427G12DLung Carcinoma21.1%26.0%
PANC-1G12DPancreatic Carcinoma50.1%57.6%
A549G12SLung CarcinomaSignificantly WeakerN/A
MIA PaCa-2G12CPancreatic CarcinomaSignificantly WeakerN/A
Capan-1G12VPancreatic CarcinomaSignificantly WeakerN/A

MP-3995 and MP-9903: Improved Analogs with Dual Inhibitory Mechanisms

Further modifications to the this compound scaffold led to the development of analogs such as MP-3995 and MP-9903. A key innovation in these peptides was the replacement of the redox-sensitive disulfide bridge with a more stable thioacetal linkage (d-Cys⁵–CH₂–l-Cys¹⁵). nih.govresearchgate.net This change was critical for overcoming the limitation of the original peptide, which lost its binding capacity in reducing intracellular environments. nih.gov The resulting analogs, including the intermediate MP-6483, maintained high-affinity binding in both oxidizing and reducing conditions. nih.gov

Extensive structure-activity relationship (SAR) studies, involving stereochemical inversion and backbone α-methylation, culminated in peptides with on-target cellular activity. rcsb.org For example, the introduction of an α-methyl group at the Ser¹⁰ position resulted in MP-3995, an analog with enhanced proteolytic stability and a prolonged ability to block pERK activity in KRASG12D cancer cells. nih.gov The co-crystal structure of a related analog, MP-9903, in complex with KRASG12D confirmed that the peptide binds near the Switch II region, similar to this compound, and that this binding involves a cis peptide bond between d-Cys⁵ and Pro⁶. nih.govresearchgate.net

These improved analogs exhibit a dual mechanism of inhibiting KRAS signaling. They not only block the interaction of KRAS with the guanine (B1146940) nucleotide exchange factor SOS1, thereby inhibiting nucleotide exchange, but they also disrupt the interaction between KRAS and its downstream effector proteins, such as RAF. nih.govresearchgate.net Analogs like MP-3995 and MP-9903 potently inhibited SOS-mediated nucleotide exchange. researchgate.net Additionally, a range of these thioacetal-linked peptides, including MP-6483, MP-4090, MP-3995, and MP-9903, demonstrated a superior capacity to block the KRAS-RAF binding interaction compared to the original this compound. researchgate.net

Key Features of this compound Analogs
CompoundKey Modification(s)Primary Advantage(s)Inhibitory Mechanism(s)
MP-6483Thioacetal linkage (d-Cys⁵–CH₂–l-Cys¹⁵)Redox stabilityBlocks KRAS-RAF interaction
MP-9903Thioacetal linkage, modified terminiRedox stability, enables co-crystallographyInhibits SOS-mediated nucleotide exchange, blocks KRAS-RAF interaction
MP-3995Thioacetal linkage, α-methyl group at Ser¹⁰Redox stability, enhanced proteolytic stability, sustained cellular activityInhibits SOS-mediated nucleotide exchange, blocks KRAS-RAF interaction

Advanced Peptide Synthesis and Screening Methodologies

Automated Solid-Phase Peptide Synthesis (SPPS) for Analogue Generation

The generation of this compound analogs is greatly facilitated by automated solid-phase peptide synthesis (SPPS). SPPS is a foundational technique where a peptide chain is incrementally built upon an insoluble solid support, or resin. americanpeptidesociety.orgformulationbio.com The process involves repeated cycles of deprotection, amino acid coupling, and washing steps. americanpeptidesociety.org Automation of SPPS standardizes these cycles, ensuring high reproducibility, minimizing human error, and enabling the parallel synthesis of multiple peptide sequences simultaneously. americanpeptidesociety.orgformulationbio.com

This automated approach is highly suitable for producing libraries of chemically engineered peptides for SAR studies. beilstein-journals.orgnih.gov By systematically substituting different natural or unnatural amino acids at various positions within the this compound sequence, researchers can rapidly generate a diverse set of analogs. acs.org Automated synthesizers, some featuring microwave assistance to accelerate coupling reactions, significantly reduce the time required for synthesis, allowing for a faster "Design-Make-Test" cycle in the drug discovery process. americanpeptidesociety.orgbeilstein-journals.org The use of automated SPPS is therefore crucial for efficiently exploring the chemical space around the this compound scaffold to identify derivatives with improved properties. acs.org

Mixture Libraries and Automated Ligand Identification System (ALIS)

To further accelerate SAR exploration of this compound analogs, advanced screening methodologies like the Automated Ligand Identification System (ALIS) are employed. acs.orgnih.govnih.gov ALIS is an affinity selection-mass spectrometry (AS-MS) platform that allows for the rapid screening of compound libraries against a biological target, such as the KRAS protein. nih.gov This technology is particularly powerful when combined with the use of mixture-based combinatorial libraries. acs.orgnih.gov

Instead of synthesizing and purifying each peptide analog individually, this "premix" approach involves generating mass-encoded mini-libraries by combining various unnatural amino acids at specific positions in the peptide sequence during synthesis. nih.govnih.govresearchgate.net These mixtures are then screened using ALIS, which can identify the highest-affinity binders from the pool and provide a quantitative ranking of their binding affinities (e.g., KD values). nih.gov This process significantly lessens the need for laborious synthesis and purification of individual peptides, expediting the generation of data-rich SAR. acs.org This methodology was successfully validated to screen macrocyclic peptide libraries derived from a this compound scaffold against oncogenic KRASG12D, leading to a rapid 50-fold improvement in binding affinity and the identification of novel, potency-enhancing substitutions. acs.org

High-Throughput Screening for SAR Exploration

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly assess large numbers of chemical compounds for a specific biological activity. nih.govnih.gov In the context of this compound, HTS platforms are essential for efficiently evaluating the large libraries of analogs generated through automated synthesis to build a comprehensive understanding of the structure-activity relationship.

These screening assays are designed to measure a specific endpoint, such as the compound's ability to bind to the KRAS protein or to inhibit a particular downstream signaling event (e.g., ERK phosphorylation). nih.govselleckchem.com Assays are often based on fluorescence or luminescence readouts, allowing for rapid and quantitative measurement in a multi-well plate format. nih.govdrugtargetreview.com By screening thousands of systematically designed this compound analogs, researchers can identify which chemical modifications lead to increased potency, selectivity, and cellular activity. acs.org The data generated from HTS campaigns guide the rational design of subsequent generations of peptides, accelerating the hit-to-lead optimization process for developing effective KRAS inhibitors. acs.orgnih.gov

Preclinical Efficacy Studies in Research Models

In Vitro Cellular Models

KRpep-2d has been studied in various cancer cell lines to assess its ability to inhibit cell growth and downstream signaling pathways driven by the K-Ras(G12D) mutation.

K-Ras(G12D)-Expressing Cancer Cell Lines

Preclinical investigations have primarily utilized cancer cell lines known to harbor the K-Ras(G12D) mutation to evaluate the selective inhibitory effects of this compound.

A427 Lung Cancer Cells

A427 human lung cancer cells, which express the K-Ras(G12D) mutation, have been used to study the effects of this compound on cell proliferation and signaling. This compound has been reported to suppress the proliferation of A427 cells. selleckchem.comprobechem.comselleckchem.commedchemexpress.comresearchgate.netnih.govmdpi.comspringermedizin.de Studies have shown inhibitory activity of this compound against A427 cells at concentrations ranging from 10 to 30 μM. medchemexpress.com At a concentration of 30 μM, this compound significantly suppressed A427 cell proliferation. selleckchem.comprobechem.comselleckchem.com One study indicated proliferation rates of 68.3% and 48.3% at 10 μM and 30 μM concentrations, respectively. medchemexpress.com Another study reported a growth inhibition rate of 56.4% in A427 cells at a peptide concentration of 30 μM.

PANC-1 Pancreatic Cancer Cells

PANC-1 human pancreatic cancer cells, also expressing the K-Ras(G12D) mutation, have been utilized in preclinical studies. This compound has been shown to suppress the in vitro proliferation of PANC-1 cells. researchgate.netnih.gov One study reported a growth inhibition rate of 50.1% in PANC-1 cells at a concentration of 30 μM of a related peptide, KS-58, which is a derivative of this compound. nih.gov

Assays for Cell Growth Inhibition

Various assays have been employed to measure the inhibition of cell growth by this compound. A common method involves seeding cancer cells in multi-well plates and treating them with varying concentrations of the peptide. Relative cell numbers are then estimated after a specific incubation period, typically 3 days, using viability assays such as CellTiter-Glo. selleckchem.comselleckchem.com Percent inhibition is calculated by comparing cell numbers in treated wells to control wells. selleckchem.comselleckchem.com

Data from In Vitro Cell Growth Inhibition Assays:

Cell LineK-Ras MutationThis compound ConcentrationIncubation TimeGrowth Inhibition / Proliferation RateReference
A427G12D10 μMNot specified (In vitro)Proliferation rate: 68.3% medchemexpress.com
A427G12D30 μMNot specified (In vitro)Proliferation rate: 48.3% medchemexpress.com
A427G12D30 μM3 daysSignificant suppression selleckchem.comprobechem.comselleckchem.com
A427G12D30 μMNot specifiedGrowth inhibition rate: 56.4%
PANC-1G12D30 μM (using KS-58, a derivative)72 hoursGrowth inhibition rate: 50.1% nih.gov
Colorectal Cancer Cells (from PDX)G12D100 μMNot specified (In vitro, CD-DST assay)T/C ratio > 50% (IC50 > 100 μM) nih.govresearchgate.net

Measurement of Downstream Signaling Inhibition

This compound has been shown to inhibit signaling pathways downstream of K-Ras(G12D). A key downstream target is ERK (Extracellular signal-regulated kinase). This compound significantly suppresses ERK-phosphorylation in K-Ras(G12D)-expressing cells, such as A427 lung cancer cells. selleckchem.comprobechem.comselleckchem.com This indicates that the peptide can effectively interfere with the aberrant signaling cascade initiated by the mutated K-Ras protein. This compound may inhibit KRAS signaling by directly blocking the interaction with KRAS effectors like RAF, and by indirectly preventing these interactions by blocking the conversion of the GDP (off) state to the GTP (on) state. researchgate.netacs.org

In Vivo Animal Models

While this compound demonstrated promising in vitro activity, its efficacy in in vivo animal models appears limited based on available information. One study utilizing a patient-derived xenograft (PDX) mouse model of colorectal cancer with the KRAS(G12D) mutation evaluated the antitumor properties of this compound. nih.govmeliordiscovery.com In this model, this compound showed no significant antitumor effect on the xenograft model or on cancer cells derived from the same PDX model. nih.gov The lack of significant in vivo efficacy for this compound has been suspected to be related to factors such as bioavailability and stability. researchgate.net It is worth noting that a derivative of this compound, referred to as KS-58, has shown anti-cancer activity in mice with subcutaneous or orthotopic PANC-1 cell xenografts. researchgate.netnih.gov

Mouse Xenograft Models

Mouse xenograft models, involving the transplantation of human cancer cells or tissues into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of experimental compounds.

Assessment of Tumor Growth Suppression

Studies investigating the direct tumor growth suppression effects of this compound as a single agent in mouse xenograft models have yielded specific results. In one study utilizing a patient-derived xenograft (PDX) model established from a patient with KRAS (G12D) mutant colorectal cancer, this compound showed no significant antitumor effect on the xenograft model. rjptonline.orgnih.govwikipedia.org In contrast, oxaliplatin (B1677828), a comparative agent in the study, demonstrated significant inhibitory effects on tumor growth in the same model. rjptonline.orgnih.gov

The tumor weight data from this study further supported these observations. The tumor weights between the control group and the this compound group were not significantly different (P = 0.102). nih.gov Conversely, the tumor weight in the oxaliplatin group at doses of 5 and 10 mg/kg were significantly lower compared to the control group (P = 0.016 and 0.001, respectively). nih.gov

GroupTumor Weight (Mean ± SD)P-value (vs Control)
ControlData not explicitly provided in snippet-
This compoundData not explicitly provided in snippet0.102
Oxaliplatin (5 mg/kg)Data not explicitly provided in snippet0.016
Oxaliplatin (10 mg/kg)Data not explicitly provided in snippet0.001

Note: The table above presents statistical significance values related to tumor weight as reported in the source. Specific mean ± SD values for tumor weight were not available in the provided snippets for direct inclusion in the table.

Regarding tumor volume, growth curves of PDX tumors in each group showed no significant difference in tumor volumes between the control and this compound groups (P > 0.05). nih.gov Oxaliplatin, however, significantly inhibited the growth of the xenograft at doses of 5 and 10 mg/kg (P < 0.05). nih.gov

GroupTumor Volume (Growth Curves)P-value (vs Control)
ControlProgressive increase-
This compoundNo significant difference> 0.05
Oxaliplatin (5 mg/kg)Significantly reduced growth< 0.05
Oxaliplatin (10 mg/kg)Significantly reduced growth< 0.05

Note: The table above summarizes the reported trends and statistical significance for tumor volume changes over time.

It is important to note that while studies on this compound derivatives, such as KS-58, have shown antitumor activity and tumor growth suppression in mouse xenografts nih.govresearchgate.netscience.gov, the direct assessment of this compound itself in the provided search results indicates a lack of significant single-agent efficacy in the evaluated KRAS (G12D) mutant colorectal cancer PDX/xenograft model. rjptonline.orgnih.govwikipedia.org

Immunohistochemical Analysis of pERK in Tumor Tissues

The Ras-mediated signaling pathway, particularly the phosphorylation of extracellular signal-regulated kinase (ERK), is a key downstream event influenced by KRAS activity. nih.govnih.gov Immunohistochemical analysis of phosphorylated ERK (pERK) in tumor tissues can provide insights into the compound's effect on this pathway.

While direct immunohistochemical data for this compound on pERK in tumor tissues was not prominently available in the provided results, a study on KS-58, a this compound derivative, demonstrated that KS-58 nanoparticles inhibited K-Ras(G12D) activity by reducing ERK phosphorylation (pERK) as determined by immunohistochemical staining of CT26 tumor tissue sections. nih.gov This study reported that KS-58 nanoparticles markedly decreased the expression of pERK in a dose-dependent manner and showed a significant reduction of the pERK/GAPDH ratio in the KS-58 treated group compared to the control group. nih.gov This finding, while related to a derivative, suggests the potential for compounds targeting K-Ras(G12D) to impact pERK levels in tumor tissue.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are increasingly utilized in preclinical research as they are considered to maintain characteristics of human tumors more faithfully than cell lines. rjptonline.org

Use in Drug Sensitivity Testing (e.g., CD-DST Assay)

This compound has been evaluated for its drug sensitivity using the collagen gel droplet embedded culture drug sensitivity test (CD-DST) assay in conjunction with a PDX model derived from KRAS (G12D) mutant colorectal cancer. rjptonline.org The CD-DST assay is an in vitro method used to assess the drug sensitivity of cancer cells. rjptonline.org

In this CD-DST assay using tumor cells derived from a KRAS (G12D) mutant colorectal cancer PDX model, this compound was found to be ineffective. The T/C (Treatment/Control) ratio for this compound was larger than 50% even at the highest concentration tested (100 μM), indicating an IC50 value greater than 100 μM. In contrast, oxaliplatin, tested under the same conditions, significantly inhibited the growth of these tumor cells with an IC50 of 2.745 μM.

CompoundIC50 in CD-DST Assay (KRAS G12D Mutant CRC PDX-derived cells)
This compound> 100 μM
Oxaliplatin2.745 μM

Note: The table above presents IC50 values obtained from the CD-DST assay as reported in the source.

Evaluation of Antitumor Effects in PDX-Derived Cells

The evaluation of antitumor effects of this compound in PDX-derived cells using the CD-DST assay showed that this compound had no significant antitumor effect on cancer cells derived from the KRAS (G12D) mutant colorectal cancer PDX model. rjptonline.org This finding from the in vitro CD-DST assay aligns with the lack of significant antitumor effect observed for this compound in the in vivo PDX/xenograft model described earlier. rjptonline.orgnih.govwikipedia.org

Biophysical Characterization of Krpep 2d and Derivatives

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a widely used label-free biosensing technique that enables real-time monitoring and quantification of biomolecular interactions, providing insights into binding affinity and kinetics. bio-rad.comichorlifesciences.com SPR has been extensively applied to study the binding of KRpep-2d to various K-Ras proteins, including the G12D mutant and wild-type K-Ras. nih.govrsc.orgbiorxiv.orgreactionbiology.comreactionbiology.com

SPR analysis has consistently demonstrated that this compound binds with high affinity to K-Ras(G12D). nih.govselleckchem.comrsc.org A reported dissociation constant (KD) for this interaction is 8.9 nM, indicating a strong association. nih.gov Furthermore, SPR studies have highlighted the selectivity of this compound for K-Ras(G12D) over wild-type K-Ras, showing an approximately 6-fold preference for the mutant. nih.gov The binding responses observed in SPR experiments with K-Ras G12D are saturable, confirming a specific interaction. biorxiv.org SPR provides the means to determine key kinetic parameters, namely the association rate constant (ka) and the dissociation rate constant (kd), which describe the rates of complex formation and dissociation, respectively. bio-rad.comichorlifesciences.com

The dissociation half-life (t1/2) is a crucial parameter derived from the dissociation rate constant (kd), reflecting the stability of the protein-ligand complex. sprpages.nlsprpages.nl A longer dissociation half-life signifies a more stable complex. SPR measurements have indicated that the binding of this compound to K-Ras(G12D) results in an extended dissociation half-life. nih.gov This suggests that the complex formed between this compound and K-Ras(G12D) is relatively long-lived, a favorable characteristic for a potential inhibitor. While the extended nature of the dissociation half-life is noted, a specific numerical value was not consistently available in the provided information.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a direct method for measuring the heat changes that occur during a binding event, providing a complete thermodynamic description of the interaction. mdpi.comupm.esfrontiersin.org A single ITC experiment can yield the binding constant (Ka or KD), the stoichiometry (n), and the enthalpy change (ΔH). mdpi.comupm.esfrontiersin.org These values allow for the calculation of the Gibbs free energy change (ΔG) and the entropy change (ΔS). upm.esfrontiersin.org

ITC has been used to corroborate the binding of this compound to K-Ras(G12D). rsc.orgbiorxiv.orgbiorxiv.org One study utilizing ITC reported tight binding with a KD of 21 nM and a stoichiometry close to unity (0.625) for the interaction with K-Ras G12D. biorxiv.org A stoichiometry value near 1 suggests a 1:1 binding ratio between the peptide and the protein, although deviations can sometimes indicate factors such as protein folding heterogeneity. biorxiv.org ITC provides valuable insights into the thermodynamic forces driving the binding process, dissecting the contributions of enthalpy and entropy. mdpi.comupm.esfrontiersin.org While the use of ITC for characterizing this compound binding and a KD value have been reported, detailed thermodynamic parameters like ΔH and ΔS were not consistently found in the search results.

Thermal Shift Assay (TSA) for Protein Stability

The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a technique used to evaluate the thermal stability of a protein and the effect of ligand binding on this stability. reactionbiology.comreactionbiology.comuzh.ch Ligand binding often stabilizes a protein structure, leading to an increase in its melting temperature (Tm).

TSA has been employed to investigate how this compound affects the thermal stability of K-Ras. rsc.orgbiorxiv.orgbiorxiv.orgnih.govacs.org Unlike some other peptides that have been shown to destabilize K-Ras, this compound demonstrated a stabilizing effect on K-Ras(G12D). biorxiv.orgnih.gov Specifically, one study reported that this compound increased the melting temperature of K-Ras(G12D)·GDP by 6.0 °C. acs.org This increase in Tm upon binding is indicative of a stabilizing interaction between this compound and K-Ras(G12D).

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that provides insights into protein conformation, dynamics, and binding interfaces by measuring the rate at which amide hydrogens exchange with deuterium (B1214612) in the solvent. rapidnovor.comrapidnovor.com Regions of a protein that are more solvent-exposed and less involved in stable hydrogen bonds undergo faster deuterium exchange compared to more protected regions. rapidnovor.comrapidnovor.com Upon ligand binding, alterations in deuterium uptake rates can reveal regions that are directly involved in the interaction or undergo conformational changes. rapidnovor.comrapidnovor.com

HDX-MS has been utilized to study the conformational effects of peptide binding on K-Ras, including the interaction with this compound and its variants. biorxiv.orgnih.govbiorxiv.org

HDX-MS is capable of monitoring protein-wide changes in K-Ras conformation induced by peptide binding. biorxiv.orgnih.gov By comparing the deuterium uptake profiles of K-Ras in its free and peptide-bound states, researchers can identify regions with altered flexibility or solvent accessibility. rapidnovor.comrapidnovor.com Studies using HDX-MS have shown that the binding of this compound to K-Ras G12D results in specific changes in the deuterium uptake pattern. biorxiv.orgnih.govbiorxiv.org

A key application of HDX-MS in the context of binding studies is the identification of the binding interface through the observation of reduced deuterium uptake (protection) in specific protein regions upon ligand binding. rapidnovor.comrapidnovor.com This protection occurs because the bound ligand shields the amide hydrogens from exchange with the deuterated solvent.

HDX-MS experiments with this compound (or a more soluble variant) bound to K-Ras G12D have demonstrated protection from deuterium uptake in specific regions of K-Ras. biorxiv.orgnih.govbiorxiv.org This protection pattern aligns well with the binding site of this compound on K-Ras G12D as determined by X-ray crystallography, which is located near the Switch II region and the α3 helix. nih.govbiorxiv.orgnih.govbiorxiv.org The HDX-MS data thus support the crystallographically determined binding site and indicate that this compound binding leads to decreased solvent accessibility and increased protection in these interacting regions of K-Ras. biorxiv.orgnih.govbiorxiv.org Notably, in contrast to peptides that caused global destabilization of K-Ras, this compound induced binding-specific protections in defined regions. biorxiv.orgbiorxiv.org

Table 1: Summary of SPR Binding Data for this compound and K-Ras

K-Ras VariantKD (nM)Selectivity vs. WTReference
G12D8.9~6-fold higher nih.gov
G12D21Not specified biorxiv.org
Wild-typeWeaker binding- nih.govreactionbiology.comreactionbiology.com

Table 2: Summary of TSA Data for this compound and K-Ras(G12D)·GDP

LigandΔTm (°C)Effect on StabilityReference
This compound+6.0Stabilization acs.org
Other peptides (e.g., SAH-SOS1A, cyclorasins)NegativeDestabilization biorxiv.orgnih.gov

Table 3: Summary of HDX-MS Findings for this compound and K-Ras G12D

TechniqueObservationConclusionReference
HDX-MSProtection from deuterium uptake in specific regionsBinding to K-Ras G12D, identifies binding interface biorxiv.orgnih.govbiorxiv.org
HDX-MSProtection pattern consistent with crystal structureValidates binding site near Switch II and α3 helix biorxiv.orgnih.govbiorxiv.org
HDX-MSBinding-induced protection of specific regionsUnlike destabilizing peptides, indicates specific interaction and stabilization biorxiv.orgbiorxiv.org

Limitations and Future Research Directions

Bioavailability and Stability Challenges in Peptide Development

Peptides generally exhibit poor bioavailability, especially when administered orally, due to various biological barriers and degradation processes. nih.govresearchgate.net Their inherent susceptibility to enzymatic breakdown and relatively short half-lives in circulation necessitate alternative administration routes, such as injection. nih.govresearchgate.netconceptlifesciences.com

Protease Degradation Resistance

A significant challenge for peptide therapeutics is their vulnerability to proteolytic degradation by various enzymes in the body, including proteases in the gastrointestinal tract, blood, and within cells. researchgate.netconceptlifesciences.comwjarr.comiscientific.org This rapid breakdown reduces the effective concentration of the peptide at the target site and shortens its duration of action. KRpep-2d, being composed of natural amino acids, has been noted to have low resistance to protease degradation. google.comgoogle.com Improving proteolytic stability is crucial for enhancing the therapeutic efficacy of such peptides. rsc.orgresearchgate.net

Intracellular Delivery Mechanisms beyond Cationic Peptides

Many disease targets, including the oncogenic KRAS G12D protein targeted by this compound, are located intracellularly. researchgate.netscispace.com Delivering peptides across the cell membrane to reach these targets is a major hurdle. While cationic peptides, often rich in arginine residues, have been explored for their cell-penetrating properties, they can also lead to off-target effects, such as mast cell degranulation. acs.orgrsc.org this compound contains tetra-arginine tails at both the N- and C-termini, presumably for cellular uptake, but its cellular activity has been reported as low. acs.orgacs.org Therefore, developing more efficient and less toxic intracellular delivery mechanisms is essential for the success of peptides targeting intracellular proteins. rsc.orgscispace.comresearchgate.net

Strategies for Overcoming Research Hurdles

Extensive research is focused on developing strategies to mitigate the limitations of peptide drugs and enhance their therapeutic potential. These strategies involve modifications to the peptide structure and the use of advanced delivery systems.

Nanoformulation Approaches for Peptide Delivery

Nanoformulations offer a promising approach to address the bioavailability and stability challenges of peptide drugs. wjarr.comresearchgate.netmdpi.com Encapsulating peptides within nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles can protect them from enzymatic degradation, improve their stability, and enhance their absorption and delivery to target tissues. wjarr.comresearchgate.netmdpi.commdpi.comtandfonline.com These systems can provide better stability, delayed release kinetics, and enhanced absorption across biological barriers. wjarr.comresearchgate.net

Rational Design of Peptides with Improved Cell Permeability

Rational design plays a key role in developing peptides with improved cell permeability and stability. researchgate.netresearchgate.netpnas.orgfrontiersin.orgnih.gov This involves modifying the peptide sequence and structure to enhance properties like membrane permeability and resistance to degradation. Strategies include the incorporation of D-amino acids, non-canonical amino acids, and modifications like N-methylation. conceptlifesciences.comiscientific.orgresearchgate.netpnas.orgnih.govdrugdiscoverytrends.com For instance, replacing L-amino acids with D-amino acids can reduce enzymatic recognition and enhance stability. conceptlifesciences.comiscientific.org N-methylation of amide bonds can improve membrane permeability by reducing hydrogen bonding capacity. researchgate.netpnas.org Structure-activity relationship studies are crucial in identifying key residues for modification to improve properties like proteolytic stability and cellular efficacy. rsc.orgresearchgate.net

Exploration of Novel Cyclization Motifs

Cyclization is a widely used strategy to improve peptide stability and constrain their conformation, which can enhance target binding affinity and selectivity. researchgate.netconceptlifesciences.comiscientific.orgbohrium.comrsc.orgaltabioscience.comacs.org this compound is a macrocyclic peptide cyclized by a disulfide bond. researchgate.netgoogle.comrsc.org However, disulfide bonds can be cleaved in the reducing environment inside cells, potentially leading to a loss of activity. google.comrsc.org Exploring novel cyclization motifs beyond disulfide bonds, such as lactam bridges, thioether formation, or hydrocarbon stapling, can provide increased stability and potentially improve intracellular activity. rsc.orgnih.govaltabioscience.comacs.org For example, an analogue of this compound with a thioacetal bridge showed improved proteolytic stability. rsc.org Bicyclic peptides, which contain two macrocyclic rings, are also being explored for their potential advantages in stability and function. researchgate.netnih.gov

Here is a summary of some data points regarding this compound and its derivatives discussed in the context of overcoming limitations:

PeptideCyclization TypeKey ModificationsKRAS(G12D) IC50Cellular Activity (A427 cells)Proteolytic Stability (Rat Plasma)
This compoundDisulfide bondTetra-arginine tails (N- and C-termini)1.6 nM selleckchem.com56.4% growth inhibition at 30 µM Low google.comresearchgate.net
KS-36Amide bond (side chain to side chain)Replacement of disulfide bond, cyclization of Dap5 and Asp15 side chainsNot specified33.1% growth inhibition at 30 µM Not specified
KS-58BicyclicUnnatural amino acid introductions, bicyclizationNot specified21.1% growth inhibition at 30 µM (A427), 50.1% (PANC-1) Good stability for at least 24h researchgate.net
MP-3995Thioacetal bridgeD-Cys5, N- and C-terminal D-arginines, α-methyl at Ser10, thioacetal linkerPotently inhibited SOS-mediated nucleotide exchange researchgate.netImproved and sustained efficacy rsc.orgImproved rsc.org

Table: Comparative Data for this compound and Select Derivatives

Expanding the Scope of K-Ras Mutant Targeting

While significant progress has been made in targeting specific KRAS mutations like G12C with approved inhibitors, the landscape of oncogenic KRAS mutations is diverse, and effective therapies for many mutants, including the prevalent G12D and G12V, remain an area of high unmet need rsc.org. This compound's selectivity for KRAS G12D makes it a valuable starting point for addressing this particular mutation iscabiochemicals.comspringermedizin.de.

Development of Inhibitors for Other K-Ras Mutants

The success in developing this compound for KRAS G12D has spurred efforts to develop inhibitors for other oncogenic KRAS mutants, such as G12V and G13D cap.orgmdpi.com. Researchers are exploring new strategies and utilizing approaches similar to those used for this compound discovery and optimization to identify peptides or other modalities that can selectively target these challenging mutations cap.orghematologyandoncology.net. This includes the development of derivatives or novel peptides that can bind to distinct pockets or conformations presented by different KRAS mutants pnas.orgrsc.org.

Methodological Advancements in Peptide Drug Discovery

The development of this compound and its derivatives underscores the importance of advanced methodologies in peptide drug discovery, particularly for challenging intracellular targets like KRAS.

Integration of Computational Design with Experimental Validation

Computational modeling and design are becoming increasingly integral to peptide drug discovery, enabling the exploration of vast molecular chemical space and the prediction of peptide behavior and interactions biophysics.orgnih.govcecam.org. Techniques such as bioinformatics approaches, structure-based design, molecular dynamics simulations, and machine learning are being leveraged to optimize peptide properties like stability, bioavailability, and target binding affinity nih.govmdpi.comoup.com.

The structural information obtained from complexes like KRAS G12D bound to this compound is invaluable for guiding computational design efforts aimed at developing improved inhibitors or targeting other KRAS mutants acs.orgnih.govnih.gov. Integrating these computational approaches with robust experimental validation is crucial for the successful identification and optimization of peptide leads mdpi.com.

Importance of Orthogonal Binding Assays and Cellular Counterscreens

The discovery and characterization of peptide inhibitors for intracellular targets like KRAS are often complicated by the potential for assay interference and false positives. Cationic and hydrophobic residues, often incorporated into peptides to enhance cell permeability, can lead to non-specific interactions or membrane disruption, confounding the interpretation of results from biochemical and functional assays rsc.org.

To mitigate this, the use of orthogonal binding assays and cellular counterscreens is considered indispensable researchgate.netbiorxiv.orgacs.org. Orthogonal assays employ different detection principles or technologies to confirm the activity and direct binding of a peptide to its target, helping to eliminate false positives observed in primary screens revvitysignals.comevotec.comdrug-dev.comcreative-biolabs.com. Biophysical techniques like Surface Plasmon Resonance (SPR), isothermal titration calorimetry (ITC), and hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) are valuable orthogonal methods for confirming direct binding and assessing binding-induced conformational changes biorxiv.orgevotec.comdrug-dev.combiorxiv.org. Cellular counterscreens are also essential to rule out non-specific cellular toxicity or effects unrelated to the intended target modulation researchgate.netbiorxiv.org. Studies involving this compound and its derivatives have highlighted the necessity of these rigorous validation steps to ensure that observed cellular activities are truly on-target rsc.orgbiorxiv.org.

Potential for this compound Scaffold in Broader Protein-Protein Interaction Research

The this compound peptide, as a macrocyclic peptide inhibitor targeting the intracellular KRAS protein, serves as a significant example for the broader field of protein-protein interaction (PPI) research rsc.orgresearchgate.net. PPIs are involved in a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer researchgate.netresearchgate.net. Targeting intracellular PPIs with small molecules has proven challenging due to the often large and flat interaction surfaces involved nih.gov.

Peptides, particularly macrocyclic peptides like this compound, offer a promising modality for disrupting challenging intracellular PPIs due to their size and structural properties that allow them to engage with larger binding surfaces than typical small molecules nih.gov. The successful identification and characterization of this compound, including the determination of its binding site on KRAS G12D, provide valuable insights and a potential scaffold for developing inhibitors against other intracellular PPI targets acs.orgnih.govresearchgate.net. The methodologies developed and lessons learned during the research on this compound, such as strategies for improving cell permeability and the importance of rigorous validation assays, are broadly applicable to the discovery of peptide inhibitors for other intracellular PPIs rsc.orgbiorxiv.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound135649418

Data Table: this compound Activity

Assay TypeTarget MutantIC50 / KD ValueNotesSource
Cell-free EnzymeK-Ras(G12D)1.6 nM (IC50)Inhibits GDP-GTP exchange rndsystems.comspringermedizin.denovoprolabs.com
Cell-based AssayK-Ras(G12D)SelectiveSuppresses cell growth in expressing cells iscabiochemicals.comnih.govnovoprolabs.com
Surface Plasmon Resonance (SPR)K-Ras(G12D)Subnanomolar KDBinds to GDP- and GTP-bound forms
Biolayer Interferometry (BLI)K-Ras(GTP-loaded)800 nM (KD)High binding affinity nih.gov
Isothermal Titration Calorimetry (ITC)K-Ras G12D21 nM (KD)Binds with stoichiometry close to unity biorxiv.orgbiorxiv.org

Q & A

Q. Table 1: Key SAR Data for this compound Derivatives

DerivativeModificationK-Ras(G12D) IC50 (nM)A427 Cell Viability (30 µM)
This compoundNative cyclic1.656.4%
KS-36Amide bond (C5-C15)0.0533.1%
KS-58Bicyclic, reduced MW0.0221.1%

Data sourced from Sakamoto et al. (2017) and derivative studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.